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Compound of Interest

1-(2-Ethoxyethyl)-1-
Compound Name:
fluorocyclobutane

Cat. No.: B044299

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity, 1-(2-
ethoxyethyl)-1-fluorocyclobutane. As this compound is not readily available in commercial
databases, this document outlines its predicted identifiers, estimated physicochemical
properties, and a detailed, proposed synthetic route. Furthermore, it explores the potential
applications of this molecule within the field of drug discovery, drawing upon the known
biological significance of its constituent structural motifs: the fluorocyclobutane core and the
ethoxyethyl side chain. This guide is intended to serve as a foundational resource for
researchers interested in the synthesis and evaluation of this and similar fluorinated carbocyclic
compounds.

Chemical Identifiers and Physicochemical
Properties

Due to the novelty of 1-(2-ethoxyethyl)-1-fluorocyclobutane, its identifiers and
physicochemical properties have been estimated using computational tools and comparison
with structurally analogous compounds.

Table 1: Predicted Identifiers for 1-(2-ethoxyethyl)-1-fluorocyclobutane
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Identifier Value

CAS Number Not Assigned

IUPAC Name 1-(2-ethoxyethyl)-1-fluorocyclobutane
Molecular Formula CsHisFO

Molecular Weight 146.20 g/mol

Canonical SMILES CCOCC1(F)ccce1l

InChl

INChl=1S/C8H15FO/c1-2-10-6-5-8(9)3-4-7-
8/h2-7H2,1H3

InChlKey

Predicted: BZDYVFPPMDMECO-
UHFFFAOYSA-N

Table 2: Estimated Physicochemical Properties of 1-(2-ethoxyethyl)-1-fluorocyclobutane
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Property Estimated Value Notes and Analog Data

Based on analogs such as
ethylcyclobutane (Boiling
N ) Point: ~71 °C) and considering
Boiling Point 160-180 °C )
the increase due to the
ethoxyethyl group and fluorine

atom.

Estimated based on the
] densities of similar acyclic
Density 0.95 - 1.05 g/cm3 )
ethers and fluorinated

hydrocarbons.

Calculated using online

predictive tools. The ethoxy
LogP 15-25 group increases lipophilicity,

while the fluorine has a more

complex effect.

Solubilt Sparingly soluble in water; Expected behavior for a small,
olubili
Y Soluble in organic solvents. fluorinated ether.

Polar Surface Area 20 A2 Calculated using online
predictive tools.

) Estimated based on related
Refractive Index ~1.41-1.43
cycloalkanes and ethers.

Proposed Synthetic Pathway and Experimental
Protocols

A plausible and efficient two-step synthetic route to 1-(2-ethoxyethyl)-1-fluorocyclobutane is
proposed, commencing from commercially available starting materials. The key steps involve a
Grignard reaction to construct the carbon skeleton and a subsequent deoxyfluorination of the
resulting tertiary alcohol.
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Logical Workflow for the Synthesis of 1-(2-
ethoxyethyl)-1-fluorocyclobutane

Step 1: Synthesis of Precursor Alcohol Step 2: Deoxyfluorination

A A Deoxo-Fluor®
Cyclobutanone (Z-Bromoethoxyethane) I—(Magnesmm Turnmgs) E.-(Z-ethoxyethyl)cyclobutan-l-oD GBis(Z-melhoxyethyl)aminosulfur IrifluorideD
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Purification
G-(Z-ethoxyethyl)cyclobutan-l-oD (Column Chromatography)

\ 4

Final Product

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 1-(2-ethoxyethyl)-1-fluorocyclobutane.

Experimental Protocol
Step 1: Synthesis of 1-(2-ethoxyethyl)cyclobutan-1-ol

This procedure is based on the well-established Grignard reaction with ketones.[1][2][3]

o Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask
equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium
turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of
2-bromoethoxyethane (1.1 eq) in anhydrous tetrahydrofuran (THF) to the magnesium
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turnings under a nitrogen atmosphere. The reaction is initiated by gentle heating. After the
initial exothermic reaction subsides, the mixture is stirred until most of the magnesium has
been consumed.

» Grignard Addition: Cool the freshly prepared Grignard reagent to O °C in an ice bath. Add a
solution of cyclobutanone (1.0 eq) in anhydrous THF dropwise via the dropping funnel,
maintaining the temperature below 10 °C.

o Work-up: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a
saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl
ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,
filter, and concentrate under reduced pressure to yield the crude 1-(2-
ethoxyethyl)cyclobutan-1-ol.

« Purification: Purify the crude product by vacuum distillation or column chromatography on
silica gel to obtain the pure tertiary alcohol.

Step 2: Deoxyfluorination of 1-(2-ethoxyethyl)cyclobutan-1-ol

This procedure utilizes a modern deoxyfluorinating agent, Deoxo-Fluor®, which is known to be
effective for tertiary alcohols.[4][5][6]

o Reaction Setup: In a dry, nitrogen-flushed flask, dissolve the purified 1-(2-
ethoxyethyl)cyclobutan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution
to -78 °C using a dry ice/acetone bath.

o Addition of Deoxo-Fluor®: Slowly add Deoxo-Fluor® (1.2 eq) to the cooled solution.

o Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and
stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas
chromatography-mass spectrometry (GC-MS).

o Work-up: Carefully quench the reaction by pouring it into a saturated aqueous solution of
sodium bicarbonate. Extract the aqueous layer with DCM (3 x). Combine the organic layers,
wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure.
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« Purification: Purify the crude product by column chromatography on silica gel using a
gradient of hexane and ethyl acetate to yield the final product, 1-(2-ethoxyethyl)-1-
fluorocyclobutane.

Relevance in Drug Discovery and Medicinal
Chemistry

The unique combination of a fluorocyclobutane core and an ethoxyethyl side chain in 1-(2-
ethoxyethyl)-1-fluorocyclobutane suggests its potential as a valuable building block in drug
discovery.

Significance of the Fluorocyclobutane Moiety

The incorporation of a cyclobutane ring into drug candidates can confer several advantageous
properties.[7] The three-dimensional and puckered nature of the cyclobutane scaffold can
improve metabolic stability, reduce planarity, and allow for precise orientation of
pharmacophoric groups.[7]

The introduction of a fluorine atom can further enhance a molecule's pharmacokinetic and
physicochemical properties.[8] Fluorine's high electronegativity can modulate the acidity of
nearby functional groups, improve metabolic stability by blocking sites of oxidation, and
enhance binding affinity to target proteins.[8] In the context of a cyclobutane ring, fluorine
substitution can influence the ring's conformation and lipophilicity.[9][10]

Potential Role of the Ethoxyethyl Group

The ethoxyethyl group is a common motif in medicinal chemistry. Its ether linkage can act as a
hydrogen bond acceptor, potentially improving interactions with biological targets. The ethyl
group can provide a degree of lipophilicity, which can be crucial for membrane permeability and
oral bioavailability. The flexibility of the ethoxyethyl chain allows it to adopt various
conformations to fit into binding pockets.

Hypothetical Signaling Pathway Interaction

Given the properties of its constituent parts, 1-(2-ethoxyethyl)-1-fluorocyclobutane could
serve as a scaffold for molecules targeting enzymes or receptors with specific hydrophobic and
hydrogen-bonding pockets. For instance, it could be a fragment for designing inhibitors of
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kinases or proteases, where the fluorocyclobutane provides a rigid, metabolically stable
anchor, and the ethoxyethyl tail can be modified to optimize interactions within the binding site.

Hypothetical Drug-Target Interaction

Binding Interactions

1-(2-ethoxyethyl)-1-fluorocyclobutane Derivative
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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